molecular formula C14H16N4O2 B5120618 3-[2-oxo-2-(1-piperidinyl)ethyl]-1,2,3-benzotriazin-4(3H)-one

3-[2-oxo-2-(1-piperidinyl)ethyl]-1,2,3-benzotriazin-4(3H)-one

Cat. No. B5120618
M. Wt: 272.30 g/mol
InChI Key: RDLCCYPYUDPUBS-UHFFFAOYSA-N
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Description

3-[2-oxo-2-(1-piperidinyl)ethyl]-1,2,3-benzotriazin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Benzotriazinone, and it is a white crystalline powder that is soluble in water and organic solvents.

Mechanism of Action

The mechanism of action of 3-[2-oxo-2-(1-piperidinyl)ethyl]-1,2,3-benzotriazin-4(3H)-one is not well understood. However, it has been suggested that this compound may act as a reactive oxygen species (ROS) scavenger. It may also interact with proteins and enzymes, leading to changes in their activity.
Biochemical and Physiological Effects:
3-[2-oxo-2-(1-piperidinyl)ethyl]-1,2,3-benzotriazin-4(3H)-one has been shown to have various biochemical and physiological effects. It has been demonstrated to protect cells from oxidative stress-induced damage. Additionally, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase. This compound has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[2-oxo-2-(1-piperidinyl)ethyl]-1,2,3-benzotriazin-4(3H)-one in lab experiments is its high solubility in water and organic solvents. This makes it easy to prepare solutions of the compound for use in experiments. Additionally, this compound has a high yield of synthesis, making it cost-effective for use in large-scale experiments. However, one of the limitations of using this compound is that its mechanism of action is not well understood, making it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research involving 3-[2-oxo-2-(1-piperidinyl)ethyl]-1,2,3-benzotriazin-4(3H)-one. One area of research could be to further investigate the mechanism of action of this compound, in order to better understand its effects on cells and enzymes. Another direction for research could be to explore the potential therapeutic applications of this compound, such as in the treatment of neurodegenerative diseases or inflammation. Additionally, this compound could be used as a tool in the study of protein-protein interactions, which could lead to the development of new drugs and therapies.

Synthesis Methods

The synthesis of 3-[2-oxo-2-(1-piperidinyl)ethyl]-1,2,3-benzotriazin-4(3H)-one involves the reaction of 2-(1-piperidinyl) ethylamine with 1,2,3-benzotriazin-4(3H)-one in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, and the yield of the product is typically high.

Scientific Research Applications

3-[2-oxo-2-(1-piperidinyl)ethyl]-1,2,3-benzotriazin-4(3H)-one has various applications in scientific research. It has been used as a fluorescent probe to detect the presence of reactive oxygen species (ROS) in cells. This compound has also been used as a substrate for the detection of enzyme activity. Additionally, it has been used as a tool in the study of protein-protein interactions.

properties

IUPAC Name

3-(2-oxo-2-piperidin-1-ylethyl)-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c19-13(17-8-4-1-5-9-17)10-18-14(20)11-6-2-3-7-12(11)15-16-18/h2-3,6-7H,1,4-5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLCCYPYUDPUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-oxo-2-piperidinoethyl)-1,2,3-benzotriazin-4(3H)-one

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